(S)-3-Carboxy-4-hydroxyphenylglycine (S)-3-Carboxy-4-hydroxyphenylglycine (S)-3-Carboxy-4-hydroxyphenylglycine is a natural product found in Reseda luteola and Caylusea abyssinica with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0004141
InChI: InChI=1S/C9H9NO5/c10-7(9(14)15)4-1-2-6(11)5(3-4)8(12)13/h1-3,7,11H,10H2,(H,12,13)(H,14,15)/t7-/m0/s1
SMILES: C1=CC(=C(C=C1C(C(=O)O)N)C(=O)O)O
Molecular Formula: C9H9NO5
Molecular Weight: 211.17 g/mol

(S)-3-Carboxy-4-hydroxyphenylglycine

CAS No.:

Cat. No.: VC0004141

Molecular Formula: C9H9NO5

Molecular Weight: 211.17 g/mol

* For research use only. Not for human or veterinary use.

(S)-3-Carboxy-4-hydroxyphenylglycine -

Molecular Formula C9H9NO5
Molecular Weight 211.17 g/mol
IUPAC Name 5-[(S)-amino(carboxy)methyl]-2-hydroxybenzoic acid
Standard InChI InChI=1S/C9H9NO5/c10-7(9(14)15)4-1-2-6(11)5(3-4)8(12)13/h1-3,7,11H,10H2,(H,12,13)(H,14,15)/t7-/m0/s1
Standard InChI Key CHZBCZTXSTWCIG-ZETCQYMHSA-N
Isomeric SMILES C1=CC(=C(C=C1[C@@H](C(=O)O)N)C(=O)O)O
SMILES C1=CC(=C(C=C1C(C(=O)O)N)C(=O)O)O
Canonical SMILES C1=CC(=C(C=C1C(C(=O)O)N)C(=O)O)O

(S)-3-Carboxy-4-hydroxyphenylglycine (CAS 55136-48-6) is a stereospecific amino acid derivative with dual receptor-modulating properties in glutamatergic neurotransmission. This compound serves as a critical tool in neuropharmacological research due to its distinct interactions with metabotropic glutamate receptors (mGluRs). Below is a structured analysis of its chemical, biological, and research characteristics.

Biological Activity

This compound exhibits dual receptor modulation:

  • Group I mGluR antagonist: Blocks mGluR1/5 subtypes.

  • Group II mGluR agonist: Activates mGluR2/3 subtypes .

Receptor Subtype Interactions

Receptor SubtypeActivityPotency Rank (vs. L-Glutamate)Reference
mGluR1Antagonist(S)-4C3HPG > (S)-4CPG > (S)-3C4HPG
mGluR2AgonistL-Glutamate > (S)-4C3HPG > (S)-3C4HPG > (S)-4CPG

Mechanistic Insights:

  • Competitively inhibits mGluR1 with a pA2\text{pA}_2 value of ~4.38 (Schild plot analysis) .

  • Acts as a full agonist at mGluR2, though less potent than L-glutamate .

Synthesis and Stereochemical Considerations

(S)-3-Carboxy-4-hydroxyphenylglycine is synthesized via:

  • Bucherer-Bergs reaction: Used to introduce glycine side chains into aromatic precursors .

  • Chiral resolution: Enantioselective synthesis ensures (S)-configuration .

The R-enantiomer is also available for comparative studies .

Research Applications

Neuropharmacology

  • Glutamatergic modulation: Used to probe synaptic plasticity, learning, and memory .

  • Therapeutic potential: Explored in neurodegenerative disorders (e.g., epilepsy, Alzheimer’s) via mGluR regulation .

Comparative Receptor Profiling

CompoundGroup I ActivityGroup II ActivitySelectivity
(S)-3C4HPGAntagonistAgonistModerate
(S)-4C3HPGAntagonistAgonistHigh
(S)-MCCGAntagonistInactiveGroup I

Data compiled from .

Key Research Findings

  • Structure-Activity Relationships:

    • Hydroxylation at the 4-position enhances mGluR1 antagonist activity compared to non-hydroxylated analogs .

    • Carboxylic acid group is critical for mGluR2 agonism .

  • Functional Studies:

    • Reduces glutamate-induced calcium signaling in mGluR1-expressing cells .

    • Enhances presynaptic glutamate release via mGluR2 activation .

Comparative Analysis with Analogues

Feature(S)-3C4HPG(S)-4C3HPG(RS)-3,5-DHPG
mGluR1 AntagonismModerateHighNone
mGluR2 AgonismModerateHighLow
SelectivityDualDualBroad

Derived from .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator